methyl 4-(isopropylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-propan-2-ylsulfonyl-3-pyrrol-1-ylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S2/c1-9(2)20(16,17)10-8-19-12(13(15)18-3)11(10)14-6-4-5-7-14/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWUDNGHPDMEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC(=C1N2C=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384817 | |
| Record name | methyl 4-(isopropylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-79-3 | |
| Record name | Methyl 4-[(1-methylethyl)sulfonyl]-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4-(isopropylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Dicarbonyl Precursors
A common method involves Claisen condensation of substituted acetophenones with diethyl oxalate under strongly basic conditions (e.g., lithium diisopropylamide). For example, ethyl-2,4-dioxo-4-arylbutanoates undergo cyclization with elemental sulfur or Lawesson’s reagent to form the thiophene core. This route allows precise control over substituent positioning through precursor design.
Direct Functionalization of Preformed Thiophenes
Commercial thiophene derivatives like methyl 3-amino-thiophene-2-carboxylate are often modified. The amino group at position 3 can be displaced via nucleophilic aromatic substitution (SNAr) using pyrrole under acidic or basic conditions. Typical yields range from 65–78% when using polar aprotic solvents (DMF, DMSO) at 80–100°C.
Sulfonation at the Thiophene 4-Position
Introducing the isopropylsulfonyl group requires careful optimization due to steric and electronic challenges.
Sulfonyl Chloride Intermediate Route
Methyl 4-chlorosulfonyl-thiophene-2-carboxylate is synthesized by treating the thiophene core with chlorosulfonic acid. Subsequent reaction with isopropylmagnesium bromide (Grignard reagent) in anhydrous THF at −78°C achieves sulfonylation. This method, adapted from herbicide syntheses, provides 82–89% yields when using N-alkylimidazole catalysts (e.g., 1-methylimidazole).
Table 1: Sulfonation Optimization with N-Alkylimidazole Catalysts
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1-Methylimidazole | 0 | 89 | 98.5 |
| 1-Butylimidazole | 25 | 85 | 97.8 |
| None | 25 | 62 | 91.2 |
Direct Sulfonation Using Isopropylsulfonyl Chloride
Alternative protocols react the thiophene directly with isopropylsulfonyl chloride in dichloromethane, catalyzed by AlCl3. While faster (2–4 hours), this method yields lower regioselectivity (∼70% desired product) and requires chromatographic purification.
Pyrrole Substitution at Position 3
Introducing the 1H-pyrrol-1-yl group involves coupling reactions or SNAr mechanisms.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of methyl 3-bromo-4-(isopropylsulfonyl)thiophene-2-carboxylate with pyrrole employs Pd(OAc)2/Xantphos in toluene at 110°C. This method achieves 75–81% yields but requires rigorous exclusion of moisture and oxygen.
Nucleophilic Aromatic Substitution
Activating the thiophene’s 3-position with electron-withdrawing groups (e.g., nitro) enables displacement by pyrrolide anions. Using NaH in DMF, this one-pot reaction proceeds at 60°C with 68% yield. Deactivation by the ester and sulfonyl groups necessitates higher temperatures (100–120°C) for unactivated substrates.
Esterification and Protecting Group Strategies
The methyl ester is typically introduced early via Fischer esterification or via pre-esterified building blocks.
Late-Stage Esterification
Hydrolysis of ethyl or benzyl esters to carboxylic acids (using NaOH/EtOH/H2O) followed by treatment with methyl iodide and K2CO3 in acetone provides the methyl ester in >90% yield. However, this risks side reactions at sensitive sulfonyl or pyrrole groups.
In Situ Ester Protection
SEM (2-(trimethylsilyl)ethoxymethyl) groups protect pyrrole nitrogen during sulfonation steps. Deprotection with TBAF in THF restores the 1H-pyrrol-1-yl moiety without affecting the ester.
Integrated Synthetic Routes
Sequential Functionalization (Route A)
-
Thiophene Formation : Cyclize ethyl-2,4-dioxo-4-(2-ethoxyphenyl)butanoate with Lawesson’s reagent (82% yield).
-
Esterification : Treat with methanol/H2SO4 to obtain methyl ester (95% yield).
-
Sulfonation : React with isopropylsulfonyl chloride/AlCl3 (74% yield).
-
Pyrrole Coupling : Pd-catalyzed amination (78% yield).
Overall Yield : 45%
Convergent Synthesis (Route B)
-
Prepare methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate via SNAr (70% yield).
-
Sulfonate at position 4 using isopropylmagnesium bromide and 1-methylimidazole (88% yield).
Overall Yield : 62%
Table 2: Comparison of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 4 | 2 |
| Overall Yield (%) | 45 | 62 |
| Purity (%) | 97 | 99 |
| Scalability | Moderate | High |
Challenges and Optimization
Regioselectivity in Sulfonation
The electron-deficient thiophene ring directs sulfonation to position 4, but competing reactions at position 5 occur (∼15% byproducts). Using bulky bases (e.g., DIPEA) suppresses this by deprotonating the sulfonic acid intermediate selectively.
Chemical Reactions Analysis
Oxidation Reactions
The isopropylsulfonyl group is oxidation-resistant under standard conditions but can participate in further oxidations under specific regimes. For example:
- Sulfone Stability : The sulfonyl group remained intact during oxidative coupling reactions with ethyl vinyl ether under Rh₂(OAc)₄ catalysis at 80°C .
- Thiophene Ring Oxidation : Under strong oxidants (e.g., H₂O₂/acid), the thiophene ring may undergo epoxidation or cleavage, though direct evidence for this compound is limited. Analogous thiophenes show such behavior .
Reduction Reactions
The sulfonyl group can be reduced to a sulfide or thioether:
- LiAlH₄-Mediated Reduction : In related compounds (e.g., methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate), reduction with LiAlH₄ converts the sulfonyl group to a sulfide .
- Selectivity : The pyrrole and ester groups remain unaffected under these conditions .
| Reduction Agent | Product | Yield | Conditions |
|---|---|---|---|
| LiAlH₄ | Sulfide derivative | ~85% | Anhydrous THF, 0°C→RT |
Electrophilic Aromatic Substitution (EAS)
The thiophene and pyrrole rings are susceptible to EAS:
- Pyrrole Ring : Reacts preferentially at the β-position due to electron-donating effects of the nitrogen. Halogenation (Cl₂/FeCl₃) yields 4-chloro derivatives .
- Thiophene Ring : Sulfonylation and nitration occur at the 5-position, adjacent to the carboxylate group .
Nucleophilic Substitution
The methyl carboxylate undergoes hydrolysis:
- Saponification : Treatment with NaOH/H₂O yields the carboxylic acid derivative (e.g., 4-(isopropylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid) .
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization:
- Suzuki-Miyaura Coupling : The brominated analog reacts with aryl boronic acids to form biaryl derivatives. For example:
| Substrate | Catalyst | Product | Yield | Conditions |
|---|---|---|---|---|
| 5-Bromo-thiophene derivative | Pd(PPh₃)₄ | 5-Aryl-thiophene derivative | 75–90% | EtOH, 80°C, 12h |
Functional Group Interconversion
- Ester to Amide : Reaction with amines (e.g., methylamine) under basic conditions converts the ester to an amide .
- Sulfonyl Group Modifications : The isopropylsulfonyl group resists nucleophilic displacement but can be converted to sulfonamides via reaction with ammonia under high pressure .
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Methyl 4-(isopropylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of methyl 4-(isopropylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The presence of the isopropylsulfonyl and pyrrole groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations:
- This may influence reactivity in cross-coupling reactions or interactions with biological targets.
- Steric Effects: The isopropylsulfonyl group introduces greater steric hindrance than the cyano group, which could reduce crystallization efficiency compared to the benzo[b]thiophene derivative in .
- Aromaticity and Rigidity: The pyrazolo-pyrimidinyl substituent in adds rigidity and π-stacking capacity, correlating with its higher melting point (227–230°C) versus the less substituted analogues.
Physical and Chemical Properties
- Melting Points: The benzo[b]thiophene derivative (107–108°C) has a lower melting point than the pyrazolo-pyrimidinyl compound , likely due to reduced intermolecular interactions from its simpler substituents. The target compound’s melting point is unreported but expected to fall between these values, given its intermediate substituent complexity.
- Solubility: The isopropylsulfonyl group’s polarity may improve aqueous solubility relative to the hydrophobic benzo[b]thiophene in . However, this remains speculative without experimental data.
Research Findings and Discussion
- Electronic Effects: The isopropylsulfonyl group’s electron-withdrawing nature could stabilize negative charges, making the compound a candidate for enzyme inhibition (e.g., kinase targets). This contrasts with the electron-neutral pyrrole and ester groups in .
- Biological Relevance: The pyrazolo-pyrimidinyl compound demonstrates the utility of thiophene derivatives in drug discovery, particularly in fluorinated systems targeting kinases or chromatin-modifying enzymes.
Biological Activity
Methyl 4-(isopropylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Its unique structural features, including a thiophene ring and a pyrrole moiety, suggest significant potential for various biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N₁O₄S₂
- Molecular Weight : Approximately 285.34 g/mol
- Key Functional Groups : Isopropylsulfonyl group, pyrrole ring, thiophene ring
The presence of the isopropylsulfonyl group enhances the compound's solubility and reactivity, which are crucial for its biological activity. The thiophene and pyrrole rings are known for their roles in various pharmacological effects, including anti-inflammatory and neuroprotective properties.
Anti-inflammatory Properties
Preliminary studies have indicated that this compound exhibits anti-inflammatory effects. The compound appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating conditions characterized by inflammation.
Analgesic Effects
In addition to its anti-inflammatory properties, this compound may possess analgesic effects. It is hypothesized that the modulation of pain pathways could be linked to its structure, particularly the pyrrole moiety, which has been associated with neuroprotective effects in other compounds.
Neuroprotective Potential
The neuroprotective effects attributed to this compound may stem from its ability to interact with neurotransmitter systems or inhibit neuroinflammatory responses. Such properties make it a candidate for further investigation in neuropharmacology.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in pain and inflammation pathways. The structural features of the compound likely influence its binding affinity and selectivity towards these targets.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparative analysis with similar compounds can be useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | Lacks isopropylsulfonyl group | Simpler structure; less soluble |
| Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | Contains cyano instead of sulfonyl | Potentially different reactivity profile |
| Methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | Methylsulfonyl group instead of isopropyl | May exhibit different biological activities |
This table highlights how the presence of specific functional groups can significantly alter the biological properties of related compounds.
Q & A
Basic Question: What are the key synthetic pathways for methyl 4-(isopropylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate?
Methodological Answer:
The synthesis typically involves three sequential steps:
Thiophene Core Formation : Construct the thiophene ring via cyclization reactions, such as the Gewald reaction, using ketones or aldehydes with sulfur-containing precursors.
Sulfonation : Introduce the isopropylsulfonyl group at the 4-position via electrophilic substitution or oxidation of a thiol intermediate (e.g., using hydrogen peroxide in acetic acid).
Functionalization : Attach the 1H-pyrrole group at the 3-position via cross-coupling (e.g., Suzuki-Miyaura coupling) and esterify the carboxyl group using methanol under acidic conditions.
Key Considerations : Monitor reaction intermediates using TLC and optimize stoichiometry to avoid over-sulfonation or pyrrole ring degradation .
Basic Question: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., sulfonyl and pyrrole groups) and ester functionality. F NMR is irrelevant here but may apply to analogs.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the sulfonyl and ester moieties.
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as seen in structurally similar thiophene derivatives (e.g., ).
- FTIR : Identify carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350–1150 cm) stretches.
Data Interpretation : Cross-reference with computational models (e.g., DFT for NMR chemical shift predictions) to resolve overlapping signals .
Advanced Question: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Temperature Control : Maintain 40–60°C during sulfonation to prevent side reactions (e.g., ’s protocols for thiophene derivatives).
- Catalyst Selection : Use Pd(PPh) for efficient pyrrole coupling, as demonstrated in heterocyclic cross-coupling reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Purification : Employ gradient column chromatography with ethyl acetate/hexane mixtures to isolate the esterified product.
Validation : Compare yields across multiple trials (≥4 replicates) using ANOVA to assess statistical significance .
Advanced Question: What computational approaches predict the compound’s reactivity or bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, used DFT to analyze electronic properties of pyrrole-carboxylate derivatives.
- Molecular Docking : Screen against protein targets (e.g., kinases or GPCRs) using software like AutoDock Vina, focusing on interactions between the sulfonyl group and active-site residues.
- QSAR Modeling : Corrogate substituent effects (e.g., isopropylsulfonyl vs. methylsulfonyl) with bioactivity data from analogs.
Validation : Cross-check computational predictions with experimental assays (e.g., enzyme inhibition studies) .
Advanced Question: How can environmental persistence and ecotoxicity be assessed?
Methodological Answer:
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure mineralization rates in soil/water systems.
- Partition Coefficients : Determine log (octanol-water) and log (organic carbon) to assess bioaccumulation potential.
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna or Vibrio fischeri, as outlined in ’s environmental risk framework.
Modeling Tools : Apply EPI Suite or ECOSAR to predict environmental fate and toxicity endpoints .
Advanced Question: How to resolve contradictions in spectroscopic or crystallographic data?
Methodological Answer:
- Multi-Technique Validation : Combine NMR, X-ray, and HRMS to confirm structural assignments. For example, resolved regiochemical ambiguities in a thiophene-pyrazole hybrid via X-ray.
- Dynamic NMR : Investigate conformational flexibility (e.g., pyrrole ring rotation) causing signal splitting.
- Crystallographic Refinement : Use software like SHELX or Olex2 to model disorder in sulfonyl or ester groups.
Case Study : In , conflicting NMR shifts were resolved by DFT-aided crystallography .
Advanced Question: What strategies assess biological activity in vitro or in vivo?
Methodological Answer:
- Target Identification : Screen against kinase or protease libraries using fluorescence polarization assays.
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines.
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement.
Data Analysis : Apply dose-response curves (IC/EC) and statistical tools (e.g., GraphPad Prism) for reproducibility checks .
Advanced Question: How to evaluate stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH 1–13 (HCl/NaOH) at 40–80°C for 24–72 hours. Monitor degradation via HPLC.
- Kinetic Analysis : Calculate degradation rate constants () and half-life () using Arrhenius plots.
- Stabilizers : Test antioxidants (e.g., BHT) or buffering agents to enhance shelf life.
Case Study : ’s benzothiophene derivative showed pH-dependent ester hydrolysis, guiding formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
